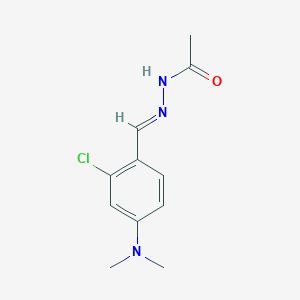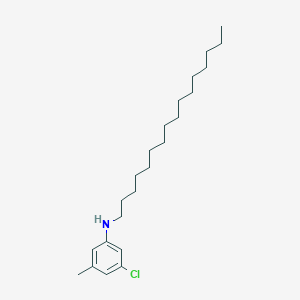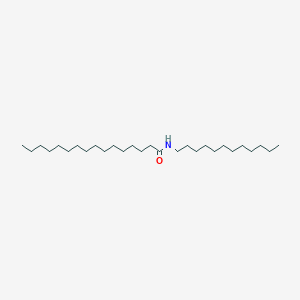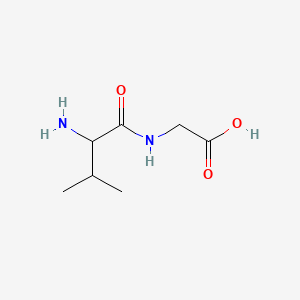
1-(3-Chloro-4-methylphenyl)-3-(2-ethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-methylphenyl)-3-(2-ethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings
Métodos De Preparación
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(2-ethylphenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 2-ethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(3-Chloro-4-methylphenyl)-3-(2-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically the corresponding nitro or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. The major products are usually the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring. Common reagents include sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-methylphenyl)-3-(2-ethylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest in drug discovery.
Industry: The compound is used in the development of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparación Con Compuestos Similares
1-(3-Chloro-4-methylphenyl)-3-(2-ethylphenyl)urea can be compared with other similar compounds, such as:
1-(3-Chloro-4-methylphenyl)-3-phenylurea: This compound lacks the ethyl group on the second aromatic ring, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-3-(2-ethylphenyl)urea: The absence of the chloro group can lead to differences in chemical behavior and applications.
1-(3-Chlorophenyl)-3-(2-ethylphenyl)urea:
The unique combination of substituents in this compound contributes to its distinct characteristics and makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H17ClN2O |
|---|---|
Peso molecular |
288.77 g/mol |
Nombre IUPAC |
1-(3-chloro-4-methylphenyl)-3-(2-ethylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O/c1-3-12-6-4-5-7-15(12)19-16(20)18-13-9-8-11(2)14(17)10-13/h4-10H,3H2,1-2H3,(H2,18,19,20) |
Clave InChI |
OGONPIFRQCECFS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)


![6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11957268.png)

![(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B11957286.png)







